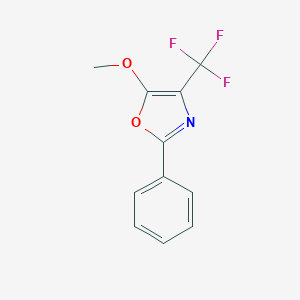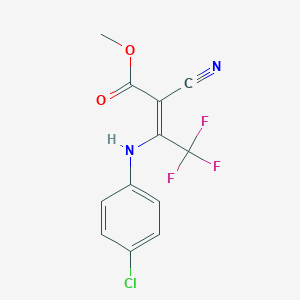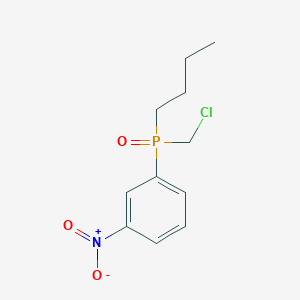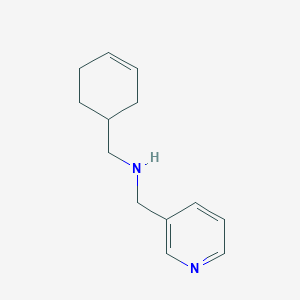![molecular formula C18H14N6O B396434 methyl -d]pyrimidin-7-one](/img/structure/B396434.png)
methyl -d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
methyl -d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
methyl -d]pyrimidin-7-one can be synthesized through several methods. One common approach involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . These reactions typically require specific conditions such as high temperatures and the presence of catalysts or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
methyl -d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with m-chloroperbenzoic acid can yield sulfoxide or sulfone derivatives . Substitution reactions can produce halogenated or alkylated pyrimidine derivatives.
科学研究应用
methyl -d]pyrimidin-7-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of methyl -d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives of this compound act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
methyl -d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-7-one: This compound has a similar structure but differs in the position of nitrogen atoms and the presence of additional functional groups.
Pyrazolo[4,3-d]pyrimidin-7-one: This compound contains a pyrazole ring fused to the pyrimidine ring, resulting in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can be fine-tuned through chemical modifications.
属性
分子式 |
C18H14N6O |
|---|---|
分子量 |
330.3g/mol |
IUPAC 名称 |
2-methoxy-4-phenyl-5-(1-phenyltetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C18H14N6O/c1-25-18-19-12-15(16(20-18)13-8-4-2-5-9-13)17-21-22-23-24(17)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI 键 |
XJUAXPVBRZJGON-UHFFFAOYSA-N |
SMILES |
COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
规范 SMILES |
COC1=NC=C(C(=N1)C2=CC=CC=C2)C3=NN=NN3C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2,2,2-trifluoro-1-[(tetrahydro-2-furanylmethyl)(2-thienylmethyl)amino]-1-(trifluoromethyl)ethyl]acetamide](/img/structure/B396356.png)
![4-chloro-N-[2,2,2-trifluoro-1-[(4-methoxybenzyl)(2-methoxyethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396357.png)
![4-chloro-N-[2,2,2-trifluoro-1-[(tetrahydrofuran-2-ylmethyl)(thien-2-ylmethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396358.png)

![4-chloro-N-[2,2,2-trifluoro-1-[(2-furylmethyl)(tetrahydrofuran-2-ylmethyl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B396360.png)
![2-[({[1,1-bis(trifluoromethyl)propyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B396361.png)
![N-[2,2,2-trifluoro-1-(2-phenylhydrazino)-1-(trifluoromethyl)ethyl]isonicotinamide](/img/structure/B396365.png)

![N-(4-chlorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B396369.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-chlorobenzyl)urea](/img/structure/B396372.png)
![5-[1-(4-ethylphenyl)-1H-tetraazol-5-yl]-4-methyl-2-pyrimidinylamine](/img/structure/B396373.png)
![N-(4-chlorobenzyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B396375.png)
